2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
Description
2-[4-(Hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is an acetamide derivative featuring a hydroxymethyl-substituted phenoxy moiety linked to a 4-methylphenyl group via an acetamide bridge. Its synthesis typically involves coupling reactions between substituted phenoxyacetic acids and anilines, followed by functional group modifications .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-2-6-14(7-3-12)17-16(19)11-20-15-8-4-13(10-18)5-9-15/h2-9,18H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBFPXDUJPRHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358432 | |
| Record name | STK198981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693822-38-7 | |
| Record name | STK198981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)phenol with 4-methylphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups play a crucial role in binding to these targets, which may include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
The compound’s structural and functional characteristics are best understood through comparison with analogs. Below is a detailed analysis:
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties of Analogs
| Compound Name | Substituents on Phenoxy Ring | Key Functional Groups | Biological Activity |
|---|---|---|---|
| 2-[4-(Hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide | 4-CH2OH | Phenoxy, Acetamide | Under investigation |
| N-(4-Methoxyphenyl)acetamide | 4-OCH3 | Methoxy, Acetamide | Antimicrobial |
| 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide | 4-OH | Hydroxyl, Acetamide | Analgesic (e.g., paracetamol) |
| N-[4-(2-Acetamidophenoxy)phenyl]acetamide | 2-Acetamido | Ether, Dual Acetamide | Anticancer |
| 2-(4-Chlorophenoxy)-N-(4-methylphenyl)acetamide | 4-Cl | Chloro, Acetamide | Antifungal |
Chemical Reactivity and Solubility
- Hydroxymethyl vs. Methoxy : The hydroxymethyl group (-CH2OH) in the target compound enhances hydrogen bonding capacity and aqueous solubility compared to the methoxy (-OCH3) group in N-(4-methoxyphenyl)acetamide. This polarity difference may improve bioavailability in pharmacological contexts .
- Hydroxymethyl vs.
- Chloro vs. Hydroxymethyl: The chloro substituent in 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide increases lipophilicity, favoring membrane penetration but reducing solubility—a trade-off absent in the hydroxymethyl analog .
Pharmacological Potential
- Solubility Advantages : The hydroxymethyl group’s polarity makes the compound a candidate for oral formulations, contrasting with chloro or methoxy derivatives that require solubility-enhancing excipients .
Biological Activity
2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phenoxy group substituted with a hydroxymethyl group and an acetamide moiety with a para-methylphenyl substituent. Its molecular formula is , and it has been identified as a versatile scaffold for further chemical modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The phenoxy and acetamide groups are crucial for binding to these targets, which may modulate inflammatory responses or microbial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on the inhibition of Pseudomonas aeruginosa type III secretion system (T3SS), the compound was tested in two assays: a secretion assay and a translocation assay. Results demonstrated that the compound effectively inhibited T3SS-mediated secretion, which is critical for the pathogenicity of this bacterium .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways. This potential was highlighted in assays measuring cytokine levels in cell cultures treated with the compound.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the substituents on both the phenoxy and acetamide groups significantly influence its efficacy. For instance, modifications to the para position of the phenyl ring have been shown to enhance or diminish activity against specific biological targets .
| Substituent Variation | Biological Activity Change |
|---|---|
| Para-methyl group | Increased potency against T3SS |
| Para-chloro group | Reduced potency |
| Removal of hydroxymethyl | Loss of anti-inflammatory effect |
Case Studies
- Inhibition of Pseudomonas aeruginosa : A series of experiments demonstrated that this compound could inhibit the secretion of virulence factors from Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent in treating infections caused by this pathogen .
- Anti-inflammatory Activity : In vitro studies using macrophage cell lines showed that treatment with this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
